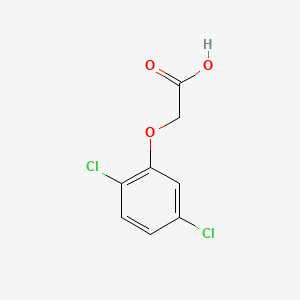

Acide (2,5-dichlorophénoxy)acétique

Vue d'ensemble

Description

(2,5-Dichlorophenoxy)acetic acid is an organic compound belonging to the family of chlorophenoxy acids. It is primarily used as a herbicide, functioning as a plant growth regulator. This compound is known for its effectiveness in controlling broadleaf weeds in agricultural settings.

Applications De Recherche Scientifique

(2,5-Dichlorophenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of chlorinated organic acids.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for its potential use in developing herbicide-resistant crops.

Industry: Utilized in the formulation of herbicides for agricultural use

Mécanisme D'action

Target of Action

The primary target of (2,5-Dichlorophenoxy)acetic acid is the auxin receptor system in plants . This compound mimics the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . It also interacts with the Glutathione S-transferase P enzyme, which plays a role in the detoxification of xenobiotics .

Mode of Action

(2,5-Dichlorophenoxy)acetic acid acts by mimicking the natural plant hormone auxin . When absorbed by the plant, it binds to the auxin receptors, causing a disruption in normal plant growth patterns . This leads to rapid, uncontrolled growth, often referred to as "growing to death" . The compound is also absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

(2,5-Dichlorophenoxy)acetic acid affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking auxin, it disrupts the normal functioning of this pathway, leading to uncontrolled growth and eventual plant death . It also increases the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

Pharmacokinetics

(2,5-Dichlorophenoxy)acetic acid is highly soluble in water, which facilitates its uptake by plants . Once absorbed, it is translocated to various parts of the plant, including the meristems

Result of Action

The primary molecular effect of (2,5-Dichlorophenoxy)acetic acid is the disruption of normal plant growth patterns . On a cellular level, it causes rapid, uncontrolled growth, leading to abnormalities such as stem curl-over and leaf withering . Ultimately, these effects result in the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,5-Dichlorophenoxy)acetic acid. For instance, its high water solubility means that it can be easily leached from the soil, potentially affecting non-target organisms . Additionally, the compound’s volatility and potential to persist in aquatic systems under certain conditions can influence its environmental impact .

Analyse Biochimique

Biochemical Properties

2,5-Dichlorophenoxyacetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by mimicking the natural plant hormone auxin, which is involved in regulating plant growth. The compound interacts with auxin receptors, leading to the activation of downstream signaling pathways. These interactions result in changes in the actin cytoskeleton, increased synthesis of plant hormones such as abscisic acid and ethylene, and elevated levels of reactive oxygen species .

Cellular Effects

2,5-Dichlorophenoxyacetic acid affects various types of cells and cellular processes. In plants, it induces abnormal growth, senescence, and cell death by disrupting normal cell function. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause dedifferentiation of vascular bundle cells in Arabidopsis thaliana petioles, leading to callus formation . Additionally, it can induce genotoxic and epigenetic changes during somatic embryogenesis in Coffea species .

Molecular Mechanism

The molecular mechanism of 2,5-Dichlorophenoxyacetic acid involves its binding to auxin receptors, which triggers a cascade of events leading to uncontrolled growth and cell death. The compound regulates the degradation of Aux/IAA repressor proteins, which in turn controls auxin-responsive gene expression . This process involves the activation of transcription factors and cross-talk among various phytohormones, ultimately leading to the physiological responses observed in treated plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichlorophenoxyacetic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can cause significant changes in the metabolome of cucumber fruits, affecting various metabolic pathways . Additionally, chronic exposure to the compound in animal models has been associated with dose-dependent hepatic, renal, and pancreatic damage .

Dosage Effects in Animal Models

The effects of 2,5-Dichlorophenoxyacetic acid vary with different dosages in animal models. At lower doses, the compound may cause mild physiological changes, while higher doses can lead to toxic or adverse effects. For example, chronic exposure to high doses of the compound in rats has been shown to cause liver inflammation, renal tubular hydropic degeneration, and atrophy of Langerhans islets . These effects highlight the importance of understanding the dosage-dependent toxicity of the compound.

Metabolic Pathways

2,5-Dichlorophenoxyacetic acid is involved in various metabolic pathways, including its degradation by fungi and bacteria. The compound is metabolized by enzymes such as laccases and cytochromes P450, which play a crucial role in its breakdown . These metabolic pathways are essential for the bioremediation of environments contaminated with the compound, as they help in reducing its persistence and toxicity.

Transport and Distribution

The transport and distribution of 2,5-Dichlorophenoxyacetic acid within cells and tissues involve various transporters and binding proteins. In plants, the compound is taken up by cotyledons and hypocotyls, where it is metabolized and distributed basipetally . The compound’s distribution is influenced by its interaction with auxin transport carriers, which facilitate its movement within the plant .

Subcellular Localization

The subcellular localization of 2,5-Dichlorophenoxyacetic acid is crucial for its activity and function. The compound is localized in various subcellular compartments, including the chloroplast, endoplasmic reticulum, and mitochondria . These localizations are directed by targeting signals and post-translational modifications, which ensure the compound’s proper functioning within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acidThe mixture is then heated and chlorinated using chlorine gas in the presence of a catalyst such as iron phthalocyanine .

Industrial Production Methods: In industrial settings, the production of (2,5-Dichlorophenoxy)acetic acid follows a similar route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is obtained through filtration, washing, and drying steps .

Analyse Des Réactions Chimiques

Types of Reactions: (2,5-Dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated phenols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate.

Reduction: Often carried out using microbial consortia under anaerobic conditions.

Substitution: Requires nucleophilic reagents and appropriate catalysts.

Major Products:

Oxidation: Chlorinated phenols.

Reduction: Less chlorinated phenols and phenol itself.

Substitution: Various substituted phenoxyacetic acids.

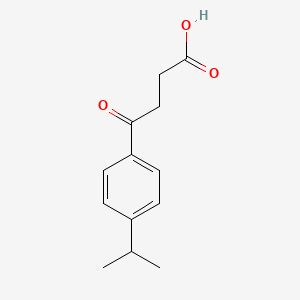

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorination pattern.

2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture but has been restricted due to its toxic effects.

MCPA (2-Methyl-4-chlorophenoxyacetic acid): Used for selective weed control in cereal crops.

Uniqueness: (2,5-Dichlorophenoxy)acetic acid is unique in its specific chlorination pattern, which influences its reactivity and effectiveness as a herbicide. Its ability to undergo reductive dechlorination under anaerobic conditions sets it apart from other similar compounds .

Propriétés

IUPAC Name |

2-(2,5-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPLLFUCNGVUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206943 | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-54-7 | |

| Record name | 2-(2,5-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)